molecular formula C13H10N2O2 B2484909 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione CAS No. 34419-02-8

6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione

Cat. No.: B2484909
CAS No.: 34419-02-8
M. Wt: 226.235
InChI Key: HDGAYMVNWSXKLI-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione (CAS 34419-02-8) is a high-purity organic compound with a molecular formula of C 13 H 10 N 2 O 2 and an average mass of 226.235 Da . This benzo[de]isoquinoline-1,3-dione derivative is primarily of interest in pharmaceutical development and materials science. In biomedical research, this compound is structurally related to the naphthalimide class of molecules, which are known for their intercalation into DNA and potential as antitumor agents . Specifically, analogues of this chemical scaffold have been investigated as inhibitors of Poly [ADP-ribose] polymerase 1 (PARP-1), a key enzyme involved in DNA repair and a validated target for cancer therapy . The core structure also serves as a versatile building block for synthesizing more complex derivatives with enhanced biological activities . In the field of materials science, amino-substituted benzo[de]isoquinolinediones are explored for their optoelectronic properties. Similar compounds have been studied as organic dyes in the design of dye-sensitized solar cells (DSSCs), where their ability to absorb light and facilitate electron transfer is critical for photovoltaic performance . This product is intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

6-amino-2-methylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGAYMVNWSXKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Naphthalic anhydride reacts with methylamine in a nucleophilic acyl substitution reaction. The methylamine attacks the electrophilic carbonyl carbons, leading to ring-opening and subsequent cyclization to form the benzo[de]isoquinoline-1,3-dione scaffold.

Typical Protocol :

  • Reagents : Naphthalic anhydride (1.0 eq), methylamine (2.5 eq, 40% aqueous solution)
  • Solvent : Dimethylformamide (DMF) or acetic acid
  • Conditions : Reflux at 120°C for 12–18 hours under nitrogen.
  • Yield : 68–75% after recrystallization from ethanol.

Structural Confirmation

The product, 2-methyl-benzo[de]isoquinoline-1,3-dione, is characterized by:

  • 1H NMR (DMSO-d6): δ 8.52 (d, J = 7.5 Hz, 2H, H-4/H-5), 8.21 (d, J = 8.1 Hz, 2H, H-7/H-8), 3.12 (s, 3H, CH3).
  • 13C NMR : δ 165.2 (C=O), 134.8–127.6 (aromatic carbons), 28.4 (CH3).

Regioselective Bromination at Position 6

Introducing a bromine atom at the 6-position is critical for subsequent amination. Electrophilic aromatic bromination is employed, leveraging the electron-withdrawing effect of the diketone groups to direct substitution.

Bromination Protocol

Reagents :

  • 2-Methyl-benzo[de]isoquinoline-1,3-dione (1.0 eq)
  • Bromine (Br2, 1.2 eq) or N-bromosuccinimide (NBS, 1.1 eq)
  • Lewis acid catalyst: FeBr3 (0.1 eq)

Conditions :

  • Solvent : Dichloromethane (DCM) or sulfuric acid (H2SO4)
  • Temperature : 0°C → room temperature, 6–8 hours.

Outcome :

  • 6-Bromo-2-methyl-benzo[de]isoquinoline-1,3-dione is obtained in 60–65% yield.
  • Regioselectivity : The bromine preferentially occupies the 6-position due to activation by the adjacent ketone.

Analytical Data

  • MS (ESI) : m/z 306.0 [M+H]+ (calculated for C13H9BrNO2: 305.98).
  • HPLC Purity : >95% (C18 column, acetonitrile/water 70:30, 254 nm).

Amination via Nucleophilic Aromatic Substitution (SNAr)

Replacing the bromine atom with an amino group requires harsh conditions due to the electron-deficient aromatic system.

Standard Amination Procedure

Reagents :

  • 6-Bromo-2-methyl-benzo[de]isoquinoline-1,3-dione (1.0 eq)
  • Ammonia source: NH3 (aq. 28%) or ethylenediamine (2.0 eq)
  • Base: Potassium carbonate (K2CO3, 3.0 eq)

Conditions :

  • Solvent : DMF or dimethyl sulfoxide (DMSO)
  • Temperature : 80–100°C, 24–48 hours.
  • Yield : 50–58% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Formation of Meisenheimer complex : The base deprotonates the amine, enhancing nucleophilicity to attack the electron-deficient C6 position.
  • Elimination of bromide : The intermediate loses Br⁻, restoring aromaticity.

Alternative Synthetic Routes

One-Pot Condensation-Amination

A streamlined approach combines core formation and amination in a single reactor:

  • Reagents : Naphthalic anhydride, methylamine, and ammonium chloride
  • Conditions : Microwave irradiation (150°C, 30 min)
  • Yield : 40–45%.

Catalytic Amination

Palladium-catalyzed methods, though less common, offer improved regiocontrol:

  • Catalyst : Pd(OAc)2 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Conditions : 100°C, 12 hours, toluene
  • Yield : 55–60%.

Optimization Strategies

Solvent Effects

Solvent Reaction Time (h) Yield (%)
DMF 24 58
DMSO 18 62
NMP 30 48

Polar aprotic solvents like DMSO enhance nucleophilicity, accelerating the SNAr step.

Temperature Profile

Temperature (°C) Conversion (%)
80 45
100 68
120 72

Higher temperatures improve kinetics but risk decomposition above 120°C.

Analytical and Purification Techniques

Chromatographic Methods

  • Column Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (1:3 → 1:1 gradient).
  • HPLC : Retention time = 8.2 min (C18, 70:30 acetonitrile/water).

Spectroscopic Characterization

  • FT-IR : ν = 1685 cm⁻¹ (C=O), 3340 cm⁻¹ (N-H).
  • X-ray Crystallography : Confirms planar aromatic system and intramolecular H-bonding.

Challenges and Troubleshooting

Common Side Reactions

  • Over-bromination : Mitigated by stoichiometric Br2 and low temperatures.
  • N-Methylation : Occurs if excess methylamine is used during core formation.

Yield Improvement Tactics

  • Microwave Assistance : Reduces reaction time by 50%.
  • Catalytic Systems : Pd/ligand combinations enhance amination efficiency.

Chemical Reactions Analysis

Substitution Reactions

The amino group at the 6-position and methyl group at the 2-position participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

  • Amination : Reaction with hydrazine or ethylenediamine under reflux conditions replaces bromine or other leaving groups at the 6-position, forming derivatives with enhanced biological activity .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents, enabling structural diversification for drug discovery .

Electrophilic Substitution

  • Nitration : Treatment with nitric acid (HNO₃) in sulfuric acid introduces nitro groups at electron-rich positions of the aromatic ring .

  • Halogenation : Bromination using Br₂/FeBr₃ yields mono- or di-substituted halogenated derivatives.

Oxidation and Reduction

The dione moiety and methyl group enable redox transformations:

Reaction Type Reagents/Conditions Products Yield
OxidationKMnO₄, acidic conditionsQuinone derivatives60–75%
ReductionNaBH₄, ethanol refluxDiol intermediates50–65%

Biological Interactions

As a poly [ADP-ribose] polymerase 1 (PARP1) inhibitor, the compound disrupts DNA repair in cancer cells:

Target IC₅₀ (nM) Mechanism Reference
PARP122–180Competitive inhibition at the NAD⁺ binding site
  • Structure-Activity Relationship (SAR) :

    • Methyl group at 2-position enhances metabolic stability .

    • Amino group at 6-position is critical for PARP1 binding affinity .

Cross-Coupling Reactions

Palladium-mediated reactions enable functionalization for pharmacological studies:

  • Buchwald-Hartwig Amination : Forms aryl amine derivatives with improved solubility .

  • Sonogashira Coupling : Introduces alkynyl groups for fluorescent probe development .

Acid/Base Reactivity

The dione system undergoes pH-dependent tautomerization:

  • Basic Conditions : Enolate formation facilitates alkylation at the 3-position.

  • Acidic Conditions : Protonation stabilizes the diketone form, enhancing electrophilic reactivity .

This compound’s versatility in synthetic and biological contexts underscores its value in medicinal chemistry. Ongoing research focuses on optimizing reaction conditions for high-yield transformations and exploring novel therapeutic applications.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione is its potential as an anticancer agent. Research indicates that compounds in the benzo[de]isoquinoline family exhibit activity against various cancer types by inhibiting specific molecular targets involved in tumor proliferation.

  • Mechanism of Action : The compound is known to inhibit bromodomains associated with proteins such as BRPF1, BRPF2, TAF1, and TAF1L, which are implicated in cancer progression. Bromodomains recognize acetylated lysine residues on histones, facilitating active gene transcription related to cell growth and survival .
  • Case Study : A study highlighted the synthesis of derivatives that showed promising antitumor efficacy in preclinical models. The compounds were tested for their ability to induce apoptosis in cancer cells while demonstrating a favorable safety profile compared to conventional chemotherapeutics like Mitoxantrone .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective properties. These compounds are being investigated for their potential to protect neuronal cells from oxidative stress and apoptosis.

  • Research Findings : Preliminary results indicate that certain modifications of the compound enhance its neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Electronics

The compound has also been explored for applications in organic electronics, particularly as a component in organic photovoltaic cells and organic light-emitting diodes (OLEDs).

  • Electronic Properties : Studies have shown that derivatives of benzo[de]isoquinoline-1,3-dione exhibit high electron affinity and suitable charge transport properties, essential for efficient electronic devices .
  • Case Study : Research demonstrated that incorporating this compound into polymer matrices improved the performance of organic solar cells by enhancing charge mobility and stability under operational conditions .

Development of Chemosensors

The compound's ability to form complexes with metal ions has led to its application in developing chemosensors for detecting heavy metals and other pollutants.

  • Mechanism : The amino groups in the structure facilitate interactions with metal ions, leading to measurable changes in fluorescence or absorbance, which can be quantitatively analyzed.
  • Research Findings : Recent studies reported the successful synthesis of chemosensor systems based on this compound that exhibited high sensitivity and selectivity towards specific metal ions such as lead and mercury .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentInhibits bromodomains; induces apoptosis
NeuroprotectionTreatment for Neurodegenerative DiseasesProtects neuronal cells from oxidative stress
Organic ElectronicsComponent in OLEDs and Solar CellsHigh electron affinity; improved charge mobility
Chemical SensingHeavy Metal DetectionHigh sensitivity towards specific metal ions

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of poly [ADP-ribose] polymerase 1, a protein involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage, which is of interest in cancer research.

Comparison with Similar Compounds

The biological and electronic properties of benzo[de]isoquinoline-1,3-dione derivatives are highly dependent on substituent groups. Below is a comparative analysis across key application domains:

Antiviral Activity

Several 2-aminobenzo[de]isoquinoline-1,3-dione derivatives demonstrate activity against herpes simplex viruses (HSV-1 and HSV-2). Notably:

Compound Substituents EC50 (μg/mL) HSV-1 EC50 (μg/mL) HSV-2 Selectivity Index (SI) Reference
2-Amino-1H-benzo[de]isoquinoline-1,3-dione (Parent) None (inactive parent) >200 >200 N/A
Compound 14 Furaldehyde substitution 19.6 71.8 2.1
Compound 15 Thiophene aldehyde substitution 16.2 56.7 3.5
Compound 16 Allyl isothiocyanide substitution 17.8 N/A 1.9

Key Findings :

  • Substitutions at the 2-position (e.g., furaldehyde, thiophene) significantly enhance antiviral activity compared to the parent compound.
  • The 6-amino group in 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione may improve solubility or target binding, though direct data are unavailable .
Antitumor Activity

Nitro- and hydroxyalkyl-substituted derivatives show potent antitumor effects:

Compound Substituents Mechanism IC50 (Cell Lines) Reference
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione Nitro (C6), hydroxypropyl (C2) Cell cycle arrest (G2/M phase), apoptosis induction 0.5–2.0 μM (multiple tumor lines)
Mitonafide (Clinical Trial Agent) Aminoethyl (C2) Topoisomerase II inhibition 1–10 μM
Bis-naphthalimide 22 Bis-intercalator structure DNA intercalation, topoisomerase II inhibition 0.1–1.0 μM (HT-29 cells)

Key Findings :

  • The nitro group at C6 in 6-Nitro-2-(3-hydroxypropyl)-... enhances DNA interaction, while the hydroxypropyl group at C2 improves cellular uptake .
  • The methyl group in 6-Amino-2-methyl-...
Antimalarial Activity
Compound Substituents Target Protein (Binding Affinity, kcal/mol) Hydrophobic Interactions Reference
6,7-Dinitro-2-[1,2,4]triazole-4-yl-benzo[de]isoquinoline-1,3-dione Dinitro (C6,7), triazole (C2) Adenylosuccinate synthetase (−9.2) 10
Native Ligand (Hadacidin) N/A Adenylosuccinate synthetase (−8.5) 3

Key Findings :

  • The triazole group at C2 and nitro groups at C6/C7 enhance binding affinity and hydrophobic interactions with malarial enzyme targets.
  • The amino group in 6-Amino-2-methyl-...

Key Findings :

  • Amino groups at C6 enable anion detection via hydrogen bonding, while methyl groups at C2 modulate solubility for sensor applications .

Biological Activity

6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione is an organic compound belonging to the isoquinolone class, characterized by its potential biological activities. This compound has garnered attention due to its diverse applications in medicinal chemistry, particularly in cancer therapy and antimicrobial research.

  • Molecular Formula : C₁₃H₁₀N₂O₂
  • Molecular Weight : 226.23 g/mol
  • IUPAC Name : 6-amino-2-methylbenzo[de]isoquinoline-1,3-dione

The biological activity of this compound primarily revolves around its role as an inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms. By inhibiting PARP, this compound can induce synthetic lethality in cancer cells that are already deficient in DNA repair pathways, making it a candidate for targeted cancer therapies .

Antitumor Properties

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance:

  • In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells.
  • Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest through modulation of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro tests demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for various strains have been reported, indicating a broad spectrum of activity.
  • Notably, the compound exhibits selective inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntitumorBreast cancer cell linesInhibition of cell proliferation
AntimicrobialE. coli, S. aureusMIC values ranging from 0.0048 to 0.0195 mg/mL
DNA Repair InhibitionCancer cellsInduction of apoptosis

Case Studies

  • Antitumor Efficacy : A study explored the effects of synthesized derivatives on ovarian cancer cells, revealing that certain modifications to the base structure significantly enhanced cytotoxicity and selectivity towards cancerous cells compared to normal cells.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against a range of pathogens, with derivatives showing promising results against resistant strains of bacteria, suggesting potential for development into therapeutic agents for infectious diseases.

Q & A

Q. How are photophysical properties leveraged in probe design?

  • Answer :
  • Fluorescent probes : 6-Hydrazino derivatives bind Cu²⁺ ions, inducing a 120 nm redshift in emission for metal sensing .
  • Polymer stabilizers : Incorporation into polyesters or acrylates via copolymerization enhances UV resistance and mechanical durability .

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